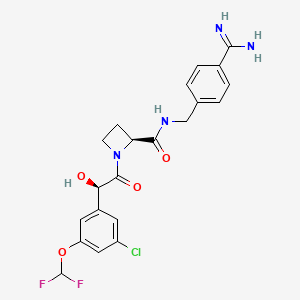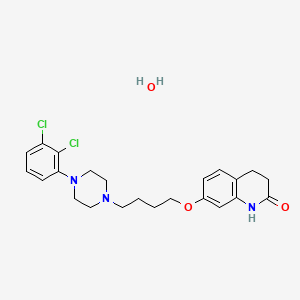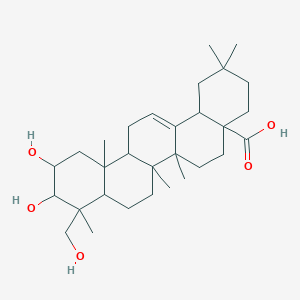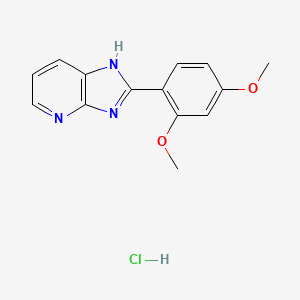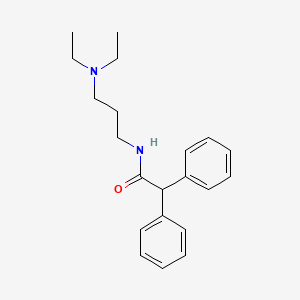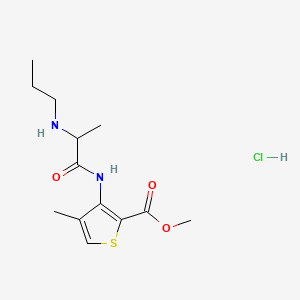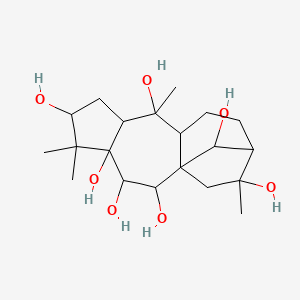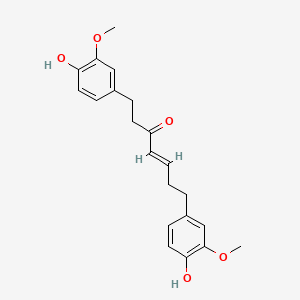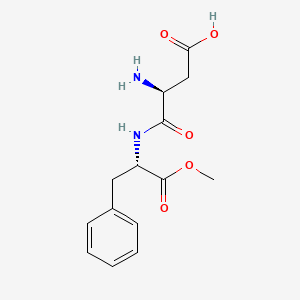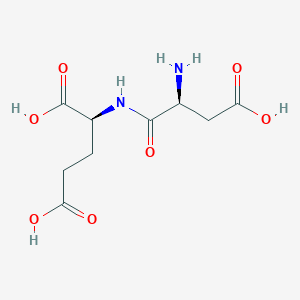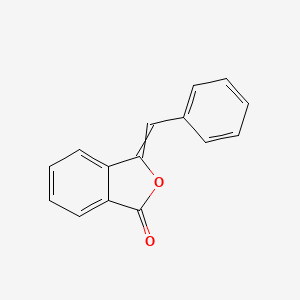
Benzalphthalid
Übersicht
Beschreibung
It is a pale yellow to yellow crystalline powder with a melting point of approximately 99-102°C Benzalphthalide is a derivative of phthalide and is characterized by the presence of a benzylidene group attached to the phthalide core
Wissenschaftliche Forschungsanwendungen
Benzalphthalide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various microorganisms and fungi.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
Target of Action
Benzalphthalide is a complex compound with a molecular weight of 222.2387 Related compounds such as benzaldehyde have been shown to interact with membrane permeability and cellular antioxidation components .
Mode of Action
Benzaldehyde, a structurally similar compound, has been shown to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability
Biochemical Pathways
It’s known that benzaldehyde can elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that Benzalphthalide might influence the transport and absorption of other compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Based on the properties of similar compounds, it can be hypothesized that benzalphthalide may have significant interactions with biological membranes, influencing its absorption and distribution
Result of Action
Benzaldehyde, a structurally similar compound, has been shown to increase the transport rate of certain drugs across biological membranes . This suggests that Benzalphthalide may have similar effects, potentially enhancing the efficacy of other drugs by improving their absorption.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzalphthalide. For instance, a Pseudomonas sp., isolated by an enrichment culture technique, was found to metabolize Benzalphthalide, potentially reducing its toxicity in the environment . Additionally, environmental stressors can influence the production of secondary metabolites in medicinal plants , which may impact the availability and efficacy of Benzalphthalide.
Biochemische Analyse
Biochemical Properties
Benzalphthalide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to possess remarkable antimicrobial properties against a number of microorganisms and fungi . Benzalphthalide interacts with enzymes such as amino acid derivatives and peptides, forming compounds that exhibit specific antimicrobial activities . These interactions are characterized by the formation of bonds between benzalphthalide and the amino acid residues, leading to the inhibition of microbial growth.
Cellular Effects
Benzalphthalide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, benzalphthalide has been shown to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . This compound can alter the expression of genes involved in cell division and metabolism, leading to reduced cellular proliferation and metabolic activity.
Molecular Mechanism
The molecular mechanism of benzalphthalide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Benzalphthalide binds to specific enzymes and proteins, inhibiting their activity and preventing the normal functioning of microbial cells . This inhibition can lead to the disruption of essential biochemical pathways, ultimately resulting in the death of the microorganisms. Additionally, benzalphthalide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzalphthalide have been observed to change over time. The stability and degradation of benzalphthalide can influence its long-term effects on cellular function. Studies have shown that benzalphthalide remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to benzalphthalide has been associated with sustained antimicrobial activity, although the effectiveness may decrease as the compound degrades.
Dosage Effects in Animal Models
The effects of benzalphthalide vary with different dosages in animal models. At lower doses, benzalphthalide has been shown to exhibit antimicrobial activity without causing significant toxic effects . At higher doses, benzalphthalide can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where the antimicrobial activity of benzalphthalide increases with dosage up to a certain point, beyond which toxic effects become more pronounced.
Metabolic Pathways
Benzalphthalide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been found to be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the cell . Benzalphthalide can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cell.
Transport and Distribution
Within cells and tissues, benzalphthalide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of benzalphthalide across cellular membranes and its accumulation in specific tissues . The localization and accumulation of benzalphthalide can influence its activity and effectiveness, with higher concentrations in target tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of benzalphthalide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Benzalphthalide has been found to localize in the cytoplasm and nucleus of cells, where it can exert its effects on cellular processes . The activity and function of benzalphthalide can be affected by its localization, with different subcellular compartments providing distinct environments for its interactions with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzalphthalide can be synthesized through the reaction of phthalic anhydride with phenylacetic acid in the presence of sodium acetate. The reaction is typically carried out in a sand bath, with the temperature gradually increased to 240°C over a period of about three hours. The water produced in the reaction is collected, and the resulting product is purified through recrystallization from alcohol .
Industrial Production Methods: Industrial production of benzalphthalide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, may be employed to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Benzalphthalide undergoes various chemical reactions, including:
Oxidation: Benzalphthalide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of benzalphthalide can yield benzylphthalide derivatives.
Substitution: Benzalphthalide can participate in substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as halogens and nucleophiles (e.g., amines) are commonly used under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Benzylphthalide derivatives.
Substitution: Substituted benzalphthalide derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Phthalide: A parent compound of benzalphthalide, lacking the benzylidene group.
Benzylphthalide: A reduced form of benzalphthalide.
3-Hydroxyisoindolin-1-one: A structurally related compound with different functional groups.
Uniqueness of Benzalphthalide: Benzalphthalide is unique due to its benzylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound, phthalide
Eigenschaften
CAS-Nummer |
575-61-1 |
|---|---|
Molekularformel |
C15H10O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(3E)-3-benzylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI-Schlüssel |
YRTPZXMEBGTPLM-GXDHUFHOSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Aussehen |
Solid powder |
Key on ui other cas no. |
4767-55-9 575-61-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzalphthalide; NSC 2824; NSC-2824; NSC2824 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


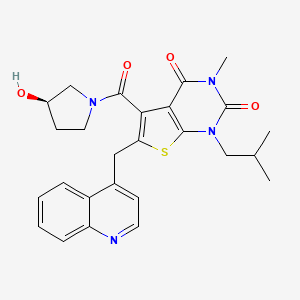
![8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1666083.png)
